DMH2

Beschreibung

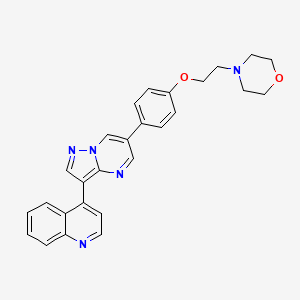

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-[4-(3-quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2/c1-2-4-26-24(3-1)23(9-10-28-26)25-18-30-32-19-21(17-29-27(25)32)20-5-7-22(8-6-20)34-16-13-31-11-14-33-15-12-31/h1-10,17-19H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLXRNZCYAYUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Interactions of DMH2: An In-Depth Technical Guide to its In Vitro Biological Targets

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in vitro biological targets of DMH2 (4-[6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline), a potent and selective small molecule inhibitor. This compound is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, evolving from early research on dorsomorphin. It is recognized primarily for its inhibition of Type I Bone Morphogenetic Protein (BMP) receptors, which are critical nodes in cellular signaling pathways governing embryogenesis, tissue homeostasis, and disease. This document details its target affinity, selectivity profile, the signaling context of its primary targets, and the experimental protocols used for its characterization.

Primary Biological Targets and In Vitro Potency

This compound is a potent inhibitor of several Activin receptor-like kinases (ALKs), which function as Type I BMP receptors. Its inhibitory activity is most pronounced against ALK2, ALK3, and ALK6. The quantitative inhibitory constants (Ki) establish its rank order of potency and provide a basis for its use as a selective chemical probe in biomedical research.

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary targets has been characterized through biochemical kinase assays. The data presented below is compiled from publicly available pharmacological datasheets.

| Target Kinase | Common Name | Inhibitory Constant (Ki) |

| ACVR1 | ALK2 | 43 nM |

| BMPR1A | ALK3 | 5.4 nM |

| BMPR1B | ALK6 | <1 nM |

| TGFBR2 | TGF-β RII | 85 nM |

Kinase Selectivity Profile

A critical aspect of any chemical inhibitor is its selectivity. This compound exhibits significant selectivity for the aforementioned BMP Type I receptors over other related kinases. This selectivity is crucial for attributing observed biological effects to the inhibition of a specific pathway.

Selectivity Statement: this compound displays over 30-fold selectivity for its primary targets compared to ALK4, ALK5, BMPR2 (Type II BMP receptor), AMP-activated protein kinase (AMPK), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). While a comprehensive, kinome-wide screening panel for this compound is not publicly available, the data on related compounds suggest that inhibitors of this class can have off-target effects at higher concentrations[1]. For instance, the related compound LDN-193189 potently inhibits a number of kinases outside the BMP pathway[1]. Therefore, careful dose-response studies are essential in experimental design.

Core Signaling Pathway: BMP/SMAD Canonical Pathway

This compound exerts its biological effects by intercepting the canonical BMP signaling cascade. This pathway is initiated by the binding of a BMP ligand (e.g., BMP2, BMP4, BMP7) to a complex of Type I and Type II serine/threonine kinase receptors. The Type II receptor phosphorylates and activates the Type I receptor (e.g., ALK2, ALK3, ALK6), which then propagates the signal downstream. This compound acts as an ATP-competitive inhibitor of the Type I receptor kinase domain, preventing the phosphorylation of its downstream targets.

Caption: Inhibition of the BMP Type I receptor (ALK2/3/6) kinase by this compound.

Experimental Methodologies

The characterization of this compound and its analogs relies on robust in vitro biochemical assays. The following protocol is a representative methodology for determining the inhibitory activity of compounds against BMP receptor kinases, based on protocols for closely related inhibitors[2].

In Vitro Radiometric Kinase Assay (HotSpot℠ Assay Platform)

This method is considered the gold standard for quantifying kinase activity and inhibition. It directly measures the incorporation of a radiolabeled phosphate from ATP onto a specific substrate.

Objective: To determine the IC50 or Ki value of this compound against a specific kinase (e.g., ALK2).

Materials:

-

Kinase: Purified, recombinant human ALK2 kinase domain.

-

Substrate: A suitable peptide or protein substrate for ALK2 (e.g., a generic substrate like casein or a specific SMAD-derived peptide).

-

ATP: [γ-³³P]ATP (radiolabeled) and non-radiolabeled ATP.

-

Inhibitor: this compound, dissolved in DMSO and prepared in a serial dilution.

-

Assay Buffer: Kinase reaction buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA).

-

Filter Plates: Plates with membranes that capture peptides/proteins.

-

Scintillation Counter: For detecting radioactivity.

Workflow Diagram:

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Detailed Protocol Steps:

-

Compound Preparation: A 10-point, 3-fold serial dilution of this compound is prepared, typically starting from a high concentration (e.g., 100 µM).

-

Reaction Setup: The kinase, substrate, and inhibitor are combined in a reaction buffer and pre-incubated.

-

Initiation: The kinase reaction is initiated by the addition of a mix of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically set near the Km value for the specific kinase to ensure competitive binding kinetics.

-

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

Termination and Capture: The reaction is stopped, and the mixture is transferred to a filter membrane that binds the substrate.

-

Washing: The filter is washed multiple times to remove unreacted [γ-³³P]ATP.

-

Detection: The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

-

Data Analysis: The results are expressed as a percentage of the activity of a control reaction (containing DMSO vehicle instead of inhibitor). These values are then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable chemical tool for the in vitro study of BMP signaling. Its high potency towards ALK2, ALK3, and ALK6, combined with significant selectivity over other kinases, allows for the targeted interrogation of the canonical BMP/SMAD pathway. The standardized biochemical assays outlined herein provide a robust framework for quantifying its inhibitory effects and for screening novel compounds. For drug development professionals and researchers, a thorough understanding of this compound's in vitro targets and selectivity profile is paramount for the accurate interpretation of experimental results and for guiding future discovery efforts targeting the BMP signaling axis.

References

An In-depth Technical Guide to DMH2: A Potent Bone Morphogenetic Protein Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of DMH2, a potent and selective inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in fields related to cancer biology, regenerative medicine, and developmental biology.

Chemical Structure and Properties

This compound, also known as VU364849, is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class of compounds.[1] Its chemical name is 4-[6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline.[1][2][3]

The chemical structure of this compound is characterized by a central pyrazolo[1,5-a]pyrimidine core substituted with a quinoline moiety at the 3-position and a phenyl group bearing a morpholinylethoxy side chain at the 6-position. This specific arrangement of aromatic and heterocyclic rings is crucial for its high affinity and selectivity towards its biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | 4-[6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | [1][2][3] |

| Synonyms | VU364849 | [1][4] |

| CAS Number | 1206711-14-9 | [2][3][5] |

| Molecular Formula | C27H25N5O2 | [2][3][5][6] |

| Molecular Weight | 451.52 g/mol | [2][3][6] |

| Appearance | White to beige solid | sigmaaldrich.com |

| Solubility | DMSO: up to 20 mM (with gentle warming) 2eq.HCl: up to 50 mM | [2][3] |

| Storage | Store at +4°C for short term. For long-term storage, it is recommended to store at -20°C or -80°C. | [3][4] |

Note: While extensive searches were conducted, an experimentally determined melting point and pKa value for this compound were not found in the publicly available literature. Computational methods can be used for the prediction of pKa values.[7][8][9][10][11]

Pharmacological Properties and Mechanism of Action

This compound is a potent antagonist of the Bone Morphogenetic Protein (BMP) type I receptors.[4] It exhibits high affinity for Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6, which are the primary type I receptors for BMPs.

Binding Affinities

The inhibitory activity of this compound against various kinases has been quantified, demonstrating its selectivity for BMP type I receptors.

| Target Kinase | Inhibition Constant (Ki) | Source |

| ALK6 | <1 nM | [2][3] |

| ALK3 | 5.4 nM | [2][3] |

| ALK2 | 43 nM | [2][3] |

| TGFBR2 (ALK5) | 85 nM | [2][3] |

This compound shows greater than 30-fold selectivity over ALK4, ALK5, BMPR2, AMPK, and VEGFR2.[2][3]

Mechanism of Action: Inhibition of BMP Signaling

The biological effects of this compound are primarily mediated through the inhibition of the BMP signaling pathway. This pathway plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and migration.

The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes, such as the Inhibitor of DNA binding (Id) proteins (Id1, Id2, Id3).

This compound, by inhibiting the kinase activity of ALK2, ALK3, and ALK6, prevents the phosphorylation of Smad1/5/8, thereby blocking the downstream signaling cascade and the transcription of target genes like Id1 and Id3.[4]

Caption: Smad-Dependent BMP Signaling Pathway and the inhibitory action of this compound.

In addition to the canonical Smad pathway, BMP signaling can also proceed through Smad-independent cascades. One such pathway involves the activation of TGF-β-activated kinase 1 (TAK1), a member of the MAP kinase kinase kinase (MAPKKK) family. This pathway is mediated by the X-linked inhibitor of apoptosis protein (XIAP), which links the BMP receptors to TAK1.[12][13] The activation of TAK1 can lead to various cellular responses, including the regulation of apoptosis.

Research has shown that inhibition of BMP signaling by this compound can lead to a decrease in the expression of XIAP and phosphorylated TAK1 (pTAK1), contributing to the induction of cell death in cancer cells.[14]

Caption: Smad-Independent BMP Signaling Pathway involving XIAP and TAK1.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Western Blot Analysis for Phosphorylated Smad1/5/8 and Id1

This protocol is designed to assess the effect of this compound on the phosphorylation of Smad1/5/8 and the expression of the downstream target protein Id1.

Experimental Workflow:

Caption: Workflow for Western Blot analysis of p-Smad1/5/8 and Id1.

Methodology:

-

Cell Culture: Plate cells (e.g., A549 or H1299 non-small cell lung carcinoma cells) in 6-well plates and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) dissolved in DMSO for the desired time period (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Smad1/5/8, Id1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[15]

-

This compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[15][16]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Id1 Promoter Luciferase Reporter Assay

This assay is used to determine the effect of this compound on the transcriptional activity of the Id1 promoter.

Methodology:

-

Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing the Id1 promoter and a Renilla luciferase control plasmid for normalization of transfection efficiency.

-

This compound Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound for an additional 24-48 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.

Conclusion

This compound is a valuable research tool for investigating the roles of BMP signaling in various biological and pathological processes. Its high potency and selectivity make it a suitable probe for dissecting the complexities of the BMP pathway and for exploring its therapeutic potential in diseases such as cancer and fibrosis. This technical guide provides a solid foundation of its chemical and pharmacological properties, along with detailed experimental protocols, to facilitate its effective use in a research setting. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully assess its therapeutic promise.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. [PDF] The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. optibrium.com [optibrium.com]

- 9. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peerj.com [peerj.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. XIAP, a cellular member of the inhibitor of apoptosis protein family, links the receptors to TAB1-TAK1 in the BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

- 14. researchwithrutgers.com [researchwithrutgers.com]

- 15. researchhub.com [researchhub.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

The Pharmacokinetics and Pharmacodynamics of DMH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMH2, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, has emerged as a valuable research tool for dissecting the intricate roles of BMP signaling in various physiological and pathological processes. As a member of the dorsomorphin family of compounds, this compound offers a more targeted approach to inhibiting BMP pathways compared to its parent compound. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details key experimental protocols, and visualizes its mechanism of action through signaling pathway diagrams.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive inhibition of the ATP-binding site of the intracellular kinase domain of BMP type I receptors, specifically the Activin receptor-like kinases (ALK) 2, 3, and 6. This inhibition prevents the phosphorylation of downstream signaling mediators, the SMAD proteins (SMAD1/5/8), thereby blocking the canonical BMP signaling cascade.

Quantitative Pharmacodynamic Data

The following table summarizes the in vitro inhibitory activity of this compound against various kinases.

| Target Kinase | Inhibition Constant (Ki) | IC50 | Notes |

| ALK2 (ACVR1) | 43 nM[1][2] | - | Potent inhibitor. |

| ALK3 (BMPR1A) | 5.4 nM[1][2] | - | High-affinity binding. |

| ALK6 (BMPR1B) | <1 nM[1][2] | - | Very potent inhibitor. |

| TGFβR2 | 85 nM[1][2] | - | Also shows some activity against the TGF-β type II receptor. |

Note: IC50 values can vary depending on the specific assay conditions.

The functional consequence of this receptor inhibition is the downregulation of BMP target genes, such as the Inhibitor of DNA binding (Id) proteins, Id1 and Id3. This leads to various cellular effects, including the induction of apoptosis in cancer cell lines and the modulation of cell differentiation.

Signaling Pathway

The canonical BMP signaling pathway and the inhibitory action of this compound are depicted in the following diagram.

Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for this compound is not extensively available in the public domain. To determine the pharmacokinetic profile of this compound, a typical study in a rodent model, such as mice or rats, would be conducted as described in the experimental protocols section below. The key parameters to be determined would include:

-

Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

-

Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.

-

Area Under the Curve (AUC): The total drug exposure over time.

-

Half-life (t1/2): The time required for the drug concentration in the plasma to decrease by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.

-

Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

The following table outlines the typical pharmacokinetic parameters that would be determined.

| Parameter | Description | Units |

| Cmax | Maximum plasma concentration | ng/mL or µM |

| Tmax | Time to reach Cmax | hours (h) |

| AUC | Area under the plasma concentration-time curve | ngh/mL or µMh |

| t1/2 | Elimination half-life | hours (h) |

| CL | Clearance | mL/min/kg |

| Vd | Volume of distribution | L/kg |

| F% | Oral bioavailability | % |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against specific BMP receptor kinases.

Methodology:

-

Reagents: Recombinant human ALK2, ALK3, ALK5, and ALK6 kinase domains, [γ-33P]ATP, substrate peptide (e.g., a generic kinase substrate or a specific SMAD-derived peptide), kinase buffer, and this compound.

-

Procedure:

-

Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, combine the kinase, substrate peptide, and kinase buffer.

-

Add the diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction and capture the phosphorylated substrate on a filter membrane.

-

Wash the membrane to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for BMP Signaling Inhibition (SMAD1/5/8 Phosphorylation)

Objective: To assess the ability of this compound to inhibit BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Methodology:

-

Cell Line: A BMP-responsive cell line, such as C2C12 myoblasts or human umbilical vein endothelial cells (HUVECs).

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

-

Stimulate the cells with a BMP ligand (e.g., BMP-2 or BMP-4) for a short period (e.g., 30-60 minutes).

-

Lyse the cells and collect the protein lysates.

-

Perform Western blotting using primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1.

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

-

-

Data Analysis: Quantify the band intensities for phosphorylated and total SMAD proteins. Normalize the phosphorylated SMAD levels to the total SMAD levels and express the results as a percentage of the BMP-stimulated control. Determine the IC50 value for the inhibition of SMAD phosphorylation.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice or rats.

Methodology:

-

Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

-

Drug Formulation: Prepare a suitable formulation for intravenous (e.g., in saline with a co-solvent) and oral (e.g., in a suspension or solution) administration.

-

Procedure:

-

Intravenous (IV) Administration: Administer a single bolus dose of this compound via the tail vein.

-

Oral (PO) Administration: Administer a single dose of this compound via oral gavage.

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from the tail vein or via cardiac puncture at the terminal time point.

-

Process the blood to obtain plasma and store frozen until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Plot the plasma concentration of this compound versus time for both IV and PO routes.

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd).

-

Calculate the oral bioavailability (F%) by comparing the AUC from the oral route to the AUC from the IV route, corrected for dose.

-

Conclusion

References

DMH2: A Comprehensive Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMH2 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, demonstrating significant potential as a therapeutic agent in various pathological contexts. By targeting key components of the BMP signaling pathway, this compound has shown promise in oncology, regenerative medicine, and potentially other disease areas. This technical guide provides an in-depth overview of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of this compound.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily. They play crucial roles in a wide array of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of the BMP signaling pathway is implicated in numerous diseases, including cancer and fibrotic disorders. The development of small molecule inhibitors targeting this pathway, such as this compound, represents a promising therapeutic strategy.

This compound is a pyrazolo[1,5-a]pyrimidine derivative that exhibits high affinity and selectivity for the BMP type I receptors ALK2, ALK3, and ALK6. By inhibiting these receptors, this compound effectively blocks the downstream signaling cascade, leading to the modulation of gene expression and cellular responses.

Mechanism of Action: Inhibition of the BMP Signaling Pathway

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the intracellular kinase domain of BMP type I receptors. This prevents the phosphorylation and activation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8), which are the primary signal transducers for the canonical BMP pathway.

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs). These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.

This compound's inhibition of ALK2, ALK3, and ALK6 effectively halts this signaling cascade at an early stage, preventing the nuclear translocation of the SMAD complex and the subsequent transcription of target genes.

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Ki (nM) | Reference |

| ALK2 | 43 | [1] |

| ALK3 | 5.4 | [1] |

| ALK6 | <1 | [1] |

Table 2: In Vivo Efficacy of this compound

| Application | Animal Model | Dosage | Effect | Reference |

| Liver Regeneration | Rat | 2 mg/kg, IP, twice daily | Increased hepatocyte proliferation from 13.7% to 26.9% | [2] |

| Non-Small Cell Lung Carcinoma | In vitro (H1299 cells) | Not specified | Decreased growth and induced cell death | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound (dissolved in DMSO to create a stock solution)

-

Target cancer cell line (e.g., H1299 non-small cell lung carcinoma)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Experimental Workflow: In Vitro Cell Viability Assay

References

Cellular pathways modulated by DMH2

An In-depth Technical Guide on Cellular Pathways Modulated by DMH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as VU364849, is a potent and selective small molecule antagonist of the Bone Morphogenetic Protein (BMP) type I receptors.[1][2] Cellular responses to BMPs are mediated through the formation of hetero-oligomeric complexes of type I and type II serine/threonine kinase receptors.[3] this compound specifically targets the intracellular kinase domain of BMP type I receptors, thereby blocking downstream signaling.[4] This inhibitory action has significant implications in various biological processes, including cell growth, differentiation, and apoptosis, making this compound a valuable tool in cancer research and developmental biology.[4][5] This document provides a comprehensive overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Modulated Cellular Pathway: BMP/SMAD Signaling

The primary cellular pathway modulated by this compound is the canonical Bone Morphogenetic Protein (BMP) signaling pathway. This pathway is crucial for regulating the growth, differentiation, and survival of cells.[5]

Mechanism of Action:

-

Ligand Binding: BMP ligands bind to a complex of BMP type I and type II receptors on the cell surface.

-

Receptor Activation: The type II receptor (BMPRII) phosphorylates and activates the type I receptor (also known as Activin receptor-like kinases or ALKs).

-

SMAD Phosphorylation: The activated type I receptor kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.

-

SMAD Complex Formation: The phosphorylated R-SMADs form a complex with the common mediator SMAD (Co-SMAD), SMAD4.

-

Nuclear Translocation and Gene Transcription: This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes such as the Inhibitor of DNA binding/differentiation (Id) proteins, Id1 and Id3.[5]

This compound exerts its inhibitory effect by targeting the kinase domain of type I BMP receptors, primarily ALK2, ALK3, and ALK6. This inhibition prevents the phosphorylation of SMAD1/5/8, thereby blocking the entire downstream signaling cascade. The result is a downregulation of target genes like Id1 and Id3, which can lead to growth suppression and the induction of cell death in cancer cell lines.[1][5]

Quantitative Data

The efficacy and selectivity of this compound have been characterized through various quantitative assays. The data presented below summarizes its inhibitory constants (Ki) against several kinases and its observed in vivo effects.

Table 1: Inhibitory Activity of this compound against Type I BMP Receptors and Other Kinases

| Target Kinase | Inhibitory Constant (Ki) | Selectivity Profile | Reference |

| ALK6 (BMPR1B) | <1 nM | Potent Inhibition | , |

| ALK3 (BMPR1A) | 5.4 nM | Potent Inhibition | , |

| ALK2 (ACVR1) | 43 nM | Potent Inhibition | , |

| TGFBR2 | 85 nM | Also binds to TGFBR2 | , |

| ALK4, ALK5, BMPR2, AMPK, VEGFR2 | >30-fold lower affinity | High Selectivity | , |

Table 2: In Vivo Efficacy of this compound

| Experimental Model | Dosage | Effect | Reference |

| Partial Hepatectomy in mice | 2 mg/kg, IP, twice daily | Increased hepatocyte proliferation from 13.7% to 26.9% | [1] |

| H1299 non-small cell lung carcinoma cells | Not specified in abstract | Decreases growth and induces cell death | , |

| Lung cancer cell lines (with and without K-Ras mutation) | Not specified in abstract | Decreases expression of Id1 and Id3, causing growth suppression | [1] |

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. The following sections describe key experimental protocols used to study the effects of this compound.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the effect of this compound on cell growth and viability.

Methodology:

-

Cell Seeding: Plate cells (e.g., A549, H460 lung cancer cells) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 to 96 hours).

-

Fixation: Terminate the experiment by replacing the medium with 10% trichloroacetic acid (TCA) and incubating at 4°C for at least one hour to fix the cells.

-

Staining: Wash the plates with water, air dry, and then stain with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.

-

Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid. After air drying, solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance of the solubilized dye on a microplate reader at 565 nm. The absorbance is proportional to the total cellular protein mass.[4]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the changes in gene expression (e.g., Id1, Id3) following this compound treatment.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., A549) in 6-well plates and treat with this compound or DMSO for a specified duration (e.g., 24 hours).[4]

-

RNA Extraction: Extract total RNA from the cells using a reagent like TRIzol, following the manufacturer's protocol.[4]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[4]

-

Real-Time PCR: Perform real-time PCR using a PCR master mix (e.g., SYBR Green) and specific primers for the target genes (Id1, Id3) and a housekeeping gene for normalization.[4]

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in this compound-treated cells compared to control cells.[4]

In Vivo Tumor Xenograft Study

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Preparation: Prepare a suspension of cancer cells (e.g., A549) in a serum-free medium.[4]

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., NOD SCID mice).[4]

-

Treatment Regimen: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection on a defined schedule (e.g., every other day).[4][6]

-

Tumor Measurement: Measure tumor dimensions regularly (e.g., with a vernier caliper) and calculate tumor volume.[4]

-

Endpoint Analysis: At the end of the study, dissect the tumors for further analysis, such as immunohistochemistry, to assess markers of proliferation and apoptosis.[4]

Conclusion

This compound is a highly selective and potent inhibitor of the BMP type I receptors ALK2, ALK3, and ALK6. Its mechanism of action centers on the disruption of the canonical BMP/SMAD signaling pathway, leading to the downregulation of critical downstream targets like Id1 and Id3. This modulation of cellular signaling results in significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly non-small cell lung cancer. The quantitative data on its binding affinity and the detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the BMP pathway with inhibitors like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. BMP and Other Activin Receptor Inhibitors Products: R&D Systems [rndsystems.com]

- 4. DMH1, a Small Molecule Inhibitor of BMP Type I Receptors, Suppresses Growth and Invasion of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of BMP and of TGFβ receptors downregulates expression of XIAP and TAK1 leading to lung cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for DMH2 Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMH2 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6. It plays a crucial role in cellular signaling pathways that govern cell proliferation, differentiation, and apoptosis. These application notes provide a comprehensive guide to the preparation of this compound solutions for in vitro cell culture experiments, ensuring reproducible and reliable results.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of BMP type I receptors. This blockade prevents the phosphorylation of downstream SMAD proteins (SMAD1/5/8), thereby inhibiting the transcription of BMP-responsive genes, such as the Inhibitor of DNA binding (Id) family of proteins. This interruption of the BMP signaling cascade can lead to decreased cell growth and induction of apoptosis in susceptible cell lines, such as non-small cell lung carcinoma cells.

BMP Signaling Pathway Inhibition by this compound

Caption: Inhibition of the BMP signaling pathway by this compound.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 451.52 g/mol | [1][2] |

| Appearance | Lyophilized powder | General knowledge for small molecules |

| Solubility | Soluble in DMSO up to 20 mM (with gentle warming) | [2] |

| Storage of Powder | -20°C for up to 3 years | [3][4] |

| Storage of Stock Solution | -20°C in DMSO for up to 3 months | [5] |

Experimental Protocols

Materials

-

This compound lyophilized powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

Water bath or heat block (optional)

-

Cell culture medium appropriate for the cell line of interest

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

// Nodes Start [label="Start:\nLyophilized this compound Powder", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Weigh [label="Calculate required\nDMSO volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_DMSO [label="Add sterile DMSO\nto this compound vial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Vortex to dissolve\n(gentle warming if needed)", fillcolor="#FBBC05", fontcolor="#202124"]; Aliquot [label="Aliquot into sterile\nmicrocentrifuge tubes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Store [label="Store at -20°C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End:\n10 mM this compound Stock Solution", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Weigh; Weigh -> Add_DMSO; Add_DMSO -> Dissolve; Dissolve -> Aliquot; Aliquot -> Store; Store -> End; }

References

Protocol for In Vivo Dosing of DMH2 in Mice: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMH2, chemically known as 4-[6-[4-[2-(4-Morpholinyl)ethoxy]phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline, is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, including Activin receptor-like kinase 2 (ALK2), ALK3, and ALK6. By inhibiting these receptors, this compound effectively blocks the canonical BMP signaling pathway, which plays a crucial role in various physiological and pathological processes, including embryonic development, bone formation, and tissue regeneration. These application notes provide a comprehensive protocol for the in vivo dosing of this compound in mice, covering administration routes, dosage, vehicle formulation, and relevant experimental models.

Data Presentation

The following tables summarize quantitative data from representative in vivo studies utilizing this compound and related BMP inhibitors in mice.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Acute Liver Failure

| Animal Model | This compound Dose | Administration Route | Vehicle | Frequency | Key Findings |

| Acetaminophen (APAP)-induced acute liver failure in mice | 3 mg/kg | Intraperitoneal (i.p.) | DMSO diluted in PBS (final DMSO concentration 3.3%) | Single dose 1 hour after APAP administration | Significantly reduced liver tissue damage, apoptosis, and oxidative stress.[1] |

Table 2: In Vivo Dosing of this compound for Liver Regeneration

| Animal Model | This compound Dose | Administration Route | Frequency | Key Findings |

| Mouse model of liver regeneration | 0-2 mg/kg | Intraperitoneal (i.p.) | Twice daily | Enhanced hepatocyte proliferation. |

Table 3: In Vivo Dosing of a Structurally Related BMP Inhibitor (DMH1) in a Cancer Model

| Animal Model | Inhibitor | Dose | Administration Route | Frequency | Key Findings |

| A549 lung cancer xenograft in mice | DMH1 | 10 mg/kg | Intraperitoneal (i.p.) | Every other day | Significantly attenuated tumor growth. |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Acute Liver Failure Model

This protocol is adapted from a study investigating the protective effects of this compound in a model of acetaminophen (APAP)-induced liver injury.[1]

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Phosphate-buffered saline (PBS), sterile, pH 7.4

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile insulin syringes with 28-30 gauge needles

-

Animal balance

-

Acetaminophen (APAP)

-

Male C57BL/6 mice (8-10 weeks old)

Procedure:

-

Animal Handling and Acclimation:

-

House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.

-

Allow mice to acclimate for at least one week before the experiment.

-

-

Preparation of this compound Dosing Solution:

-

Prepare a 20 mM stock solution of this compound in DMSO (e.g., dissolve 9.1 mg of this compound, MW: 451.52 g/mol , in 1 mL of DMSO).

-

On the day of injection, dilute the this compound stock solution in sterile PBS to a final working concentration of 0.3 mg/mL. This will result in a final DMSO concentration of approximately 3.3%.[1]

-

Vortex the solution thoroughly to ensure it is well-mixed.

-

Prepare a vehicle control solution with the same final concentration of DMSO in PBS (3.3% DMSO in PBS).

-

-

Induction of Acute Liver Failure:

-

Fast the mice overnight (approximately 12 hours) before APAP administration.

-

Administer a single intraperitoneal injection of APAP at a dose of 500 mg/kg.

-

-

This compound Administration:

-

One hour after the APAP injection, administer a single intraperitoneal injection of the prepared this compound solution at a dose of 3 mg/kg.

-

For control groups, inject the vehicle solution at the same volume.

-

The injection volume should be calculated based on the individual mouse's body weight (e.g., for a 25g mouse receiving a 3 mg/kg dose, the injection volume of the 0.3 mg/mL solution would be 250 µL).

-

-

Post-Dosing Monitoring and Sample Collection:

-

Monitor the mice for any signs of distress.

-

Sacrifice the mice at predetermined time points (e.g., 2 and 6 hours after APAP injection) for the collection of liver tissue and serum for subsequent analysis (e.g., histology, TUNEL staining, Western blot for oxidative stress markers).[1]

-

Protocol 2: General Intraperitoneal (i.p.) Injection Procedure in Mice

This protocol provides a general guideline for performing intraperitoneal injections in mice.

Materials:

-

Sterile syringe (1 mL)

-

Sterile needle (27-30 gauge)

-

70% ethanol

-

Gauze or cotton swabs

Procedure:

-

Restraint:

-

Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse or using a suitable restraint device.

-

-

Injection Site Identification:

-

The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, urinary bladder, or other vital organs.

-

-

Injection:

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.

-

Slowly inject the solution.

-

-

Post-Injection Care:

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate the BMP signaling pathway inhibited by this compound and a typical experimental workflow for in vivo dosing.

References

Application Notes and Protocols for the Dissolution of DMH2, a BMP Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMH2 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1] It plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis, making it a valuable tool in cancer research and regenerative medicine.[1][2] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results.

Important Note on Nomenclature: The acronym "DMH" can also refer to 1,2-dimethylhydrazine, a carcinogenic agent used to induce colon cancer in animal models. This document exclusively focuses on the preparation and use of This compound, the BMP receptor inhibitor (CAS No: 1206711-14-9) . Researchers should exercise caution and verify the specific compound being used.

Physicochemical Properties and Solubility

This compound is a white to beige solid. Its solubility is a key factor in the preparation of stock and working solutions for both in vitro and in vivo studies.

Data Presentation: this compound Solubility

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 9.03 - 16.6 | 20 | Gentle warming may be required.[1] |

| 2 eq. HCl | 22.58 | 50 | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 | ≥ 2.77 | For in vivo use.[2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 | ≥ 2.77 | For in vivo use.[2] |

Molecular Weight of this compound is approximately 451.52 g/mol . Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise calculations.[1]

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heating block (optional)

Procedure:

-

Calculate the required mass of this compound:

-

For 1 mL of a 10 mM stock solution, the required mass is: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 451.52 g/mol * (1000 mg / 1 g) = 4.5152 mg

-

-

Weigh the this compound powder:

-

Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

-

-

Dissolve the compound:

-

Vortex the solution until the this compound is completely dissolved.

-

If necessary, gently warm the solution at 37°C to aid dissolution.[1]

-

-

Storage:

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]

-

Preparation of a this compound Working Solution for In Vivo Studies

This protocol provides a method for preparing a this compound working solution suitable for intraperitoneal (IP) injection in animal models.[2]

Materials:

-

This compound stock solution in DMSO (e.g., 12.5 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline solution (0.9% NaCl)

-

Sterile conical tubes

Procedure:

-

Prepare the vehicle solution:

-

This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

-

-

Combine the components:

-

For a final volume of 1 mL, add the components in the following order, ensuring each is fully mixed before adding the next:

-

400 µL of PEG300

-

100 µL of the 12.5 mg/mL this compound stock solution in DMSO

-

50 µL of Tween-80

-

450 µL of sterile saline

-

-

-

Ensure complete dissolution:

-

Vortex the final solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

-

-

Administration:

-

The solution is now ready for administration. This formulation yields a this compound concentration of 1.25 mg/mL.[2]

-

Visualization of this compound Mechanism of Action

This compound functions by inhibiting the BMP signaling pathway. Specifically, it targets the intracellular kinase domain of BMP type I receptors (ALK2, ALK3, and ALK6), preventing the phosphorylation of downstream SMAD proteins (Smad1/5/8).[1][3] This inhibition blocks the translocation of the SMAD complex to the nucleus, thereby downregulating the expression of target genes like Id1 and Id3.[2][3]

Caption: BMP signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for DMH2 in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DMH2, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. The following sections detail recommended concentrations for in vitro assays, experimental protocols, and a visualization of the targeted signaling pathway.

Introduction to this compound

This compound is a small molecule, dorsomorphin analog, that acts as a potent and selective inhibitor of the BMP signaling pathway. It primarily targets the intracellular kinase domain of BMP type I receptors, particularly Activin receptor-like kinase 2 (ALK2). By inhibiting ALK2, this compound effectively blocks the downstream phosphorylation of Smad1/5/8, thereby attenuating BMP-mediated gene transcription. Its selectivity and potency make it a valuable tool for studying the role of BMP signaling in various biological processes, including development, cell differentiation, and disease.

Recommended this compound Concentrations for In Vitro Assays

The optimal concentration of this compound for a given assay is dependent on the cell type, assay duration, and the specific research question. The following table summarizes reported effective concentrations and IC50 values for this compound in various in vitro contexts. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

| Assay Type | Model System | This compound Concentration/IC50 | Reference |

| ALK2 Kinase Assay | Purified human ALK2 | IC50: 42.8 nM | [1] |

| BMP-Responsive Luciferase Reporter Assay | - | IC50: ~20 nM | [1] |

| Non-Small Cell Lung Cancer (NSCLC) Cell Growth and Viability | NSCLC cell lines | Not explicitly stated, but effective in decreasing growth and inducing cell death | [2] |

Note: this compound is reported to be more potent than its analog, DMH1 (ALK2 IC50: 107.9 nM; Luciferase Reporter IC50: ~100 nM)[1].

Experimental Protocols

General Guidelines for In Vitro Assays

Reconstitution and Storage:

-

This compound is typically supplied as a solid. Reconstitute the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.

Cell Culture Treatment:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

-

Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for the desired duration of the experiment.

Protocol 1: Inhibition of BMP-Induced Smad1/5/8 Phosphorylation

This protocol describes a method to assess the inhibitory effect of this compound on BMP-induced signaling.

Materials:

-

Cells responsive to BMP signaling (e.g., C2C12, HEK293T)

-

This compound

-

Recombinant BMP ligand (e.g., BMP2, BMP4)

-

Cell lysis buffer

-

Phospho-Smad1/5/8 antibody

-

Total Smad1 antibody

-

Loading control antibody (e.g., β-actin, GAPDH)

-

Secondary antibodies

-

Western blot reagents and equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a range of this compound concentrations (e.g., 10 nM - 1 µM) or a vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with a pre-determined optimal concentration of a BMP ligand for 30-60 minutes.

-

Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated Smad1/5/8, total Smad1, and a loading control.

-

Quantify the band intensities to determine the extent of inhibition of Smad phosphorylation by this compound.

Signaling Pathway and Experimental Workflow Diagrams

Caption: BMP signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for assessing this compound activity.

References

Application Notes and Protocols for Target Validation Using DMH2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DMH2, a potent and selective inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, for target validation studies. Detailed protocols for key in vitro and in vivo experiments are provided to enable robust assessment of ALK2, ALK3, and ALK6 as therapeutic targets.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the intracellular kinase domains of BMP type I receptors, primarily ALK2 (ACVR1), ALK3 (BMPR1A), and ALK6 (BMPR1B).[1] By inhibiting these receptors, this compound blocks the canonical SMAD-dependent and non-canonical MAPK-dependent signaling pathways initiated by BMP ligands. This targeted inhibition makes this compound a valuable tool for elucidating the role of the BMP signaling pathway in various physiological and pathological processes, including cancer and developmental disorders.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the kinase domain of ALK2, ALK3, and ALK6. This prevents the phosphorylation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8. The inhibition of SMAD phosphorylation blocks their translocation to the nucleus and subsequent regulation of target gene expression, such as members of the Inhibitor of DNA binding (Id) family.[2][3]

Data Presentation

Kinase Inhibition Profile of this compound

| Target | Kᵢ (nM) |

| ALK6 (BMPR1B) | <1 |

| ALK3 (BMPR1A) | 5.4 |

| ALK2 (ACVR1) | 43 |

| ALK4 (ACVR1B) | >1000 |

| ALK5 (TGFBR1) | >1000 |

| VEGFR2 | >1000 |

| AMPK | >1000 |

| TGFBR2 | 85 |

Table 1: Inhibitory constants (Ki) of this compound against various kinases. Data compiled from multiple sources.

Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Non-Small Cell Lung Cancer | ~5 |

| H1299 | Non-Small Cell Lung Cancer | ~1-5 |

| H460 | Non-Small Cell Lung Cancer | Not Determined |

| HCT116 | Colorectal Cancer | Not Determined |

| HTB-26 | Breast Cancer | Not Determined |

| PC-3 | Pancreatic Cancer | Not Determined |

| HepG2 | Hepatocellular Carcinoma | Not Determined |

Table 2: Half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines. Note: Published IC50 values for this compound across a wide range of cancer cell lines are limited. The provided value for A549 is an approximation based on dose-response studies. Further empirical determination is recommended.[1]

Mandatory Visualizations

Caption: BMP Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for target validation of ALK2/3/6 using this compound.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against purified ALK2, ALK3, and ALK6 kinases.

Materials:

-

Recombinant human ALK2, ALK3, and ALK6 kinases

-

Myelin Basic Protein (MBP) or other suitable substrate

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper (for radiometric assay) or luminometer (for ADP-Glo™)

Protocol (Radiometric):

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 5 µL of kinase reaction buffer.

-

Add 2 µL of diluted this compound or DMSO (vehicle control).

-

Add 10 µL of a solution containing the kinase and substrate to each well.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 8 µL of [γ-³²P]ATP solution.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by spotting 10 µL of the reaction mixture onto phosphocellulose paper.

-

Wash the paper three times with 0.75% phosphoric acid.

-

Air dry the paper and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC₅₀ value.

Western Blot for Phospho-SMAD1/5/8

Objective: To assess the ability of this compound to inhibit BMP-induced SMAD1/5/8 phosphorylation in cells.

Materials:

-

Cancer cell line of interest (e.g., A549, H1299)[3]

-

This compound (dissolved in DMSO)

-

Recombinant human BMP4 (optional, to stimulate pathway)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for 1-24 hours.[3] If assessing stimulated activity, add BMP4 for the final 30-60 minutes of incubation.

-

Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe for total SMAD1 and a loading control (GAPDH or β-actin) to ensure equal protein loading.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct target engagement of this compound with ALK2, ALK3, or ALK6 in a cellular context.

Materials:

-

Cell line expressing the target kinase(s)

-

This compound (dissolved in DMSO)

-

PBS

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Lysis buffer with protease inhibitors

-

Method for protein detection (e.g., Western blot, ELISA, or AlphaScreen®)

Protocol:

-

Treat intact cells with this compound or DMSO (vehicle control) for 1 hour at 37°C.

-

Wash the cells with PBS to remove unbound compound.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the aggregated protein pellet.

-

Transfer the supernatant to a new tube.

-

Analyze the amount of soluble target protein (ALK2, ALK3, or ALK6) in the supernatant by Western blot or another sensitive protein detection method.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target stabilization and engagement.

In Vivo Xenograft Study

Objective: To evaluate the efficacy of this compound in a preclinical cancer model and validate target engagement in vivo.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Cancer cell line for xenograft (e.g., A549)

-

This compound

-

Vehicle for in vivo administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)

-

Calipers for tumor measurement

-

Tools for tissue collection and processing

Protocol:

-

Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells suspended in PBS or Matrigel into the flank of each mouse.[2]

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Dosing: Prepare the this compound formulation in the chosen vehicle. Administer this compound to the treatment group via oral gavage or intraperitoneal injection at a predetermined dose and schedule (e.g., daily or twice daily). Administer the vehicle alone to the control group. The exact dosage should be determined from preliminary tolerability and pharmacokinetic studies.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.

-

Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

-

Target Validation: Excise the tumors. A portion of the tumor can be flash-frozen for Western blot analysis of phospho-SMAD1/5/8 levels to confirm target engagement in vivo. Another portion can be fixed in formalin for immunohistochemical analysis.

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and vehicle-treated groups to assess anti-tumor efficacy. Correlate these findings with the target engagement data from the tumor analysis.

References

Application Notes and Protocols for High-Throughput Screening Using DMH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMH2 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6.[1] BMP signaling plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the BMP pathway is implicated in various diseases, including cancer and developmental disorders. These attributes make BMP receptors attractive targets for therapeutic intervention and this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of this pathway.

These application notes provide detailed protocols and data for utilizing this compound in HTS assays to identify and characterize new inhibitors of the BMP signaling pathway.

Data Presentation

Table 1: Inhibitory Activity of this compound against BMP Type I Receptors

| Target Receptor | IC50 (nM) |

| ALK2 | 42.8 |

| ALK3 | - |

| ALK5 | 1690 |

| ALK6 | - |

Note: Specific IC50 values for ALK3 and ALK6 were not explicitly found in the provided search results, though this compound is known to inhibit them at nanomolar concentrations.[1]

Table 2: HTS Assay Quality Control

| Parameter | Value | Description |

| Z'-Factor | 0.71 | This value, from a representative BMP signaling HTS assay, indicates a high-quality and robust assay suitable for screening.[2][3] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. |

Signaling Pathway

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it regulates the transcription of BMP target genes, such as the Inhibitor of Differentiation (Id) family of proteins. This compound exerts its inhibitory effect by targeting the ATP-binding pocket of the type I receptors ALK2, ALK3, and ALK6, thus preventing the phosphorylation of downstream SMADs.

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for a high-throughput screen to identify inhibitors of the BMP pathway involves several key steps, from assay development to hit validation.

Key Experiment 1: BRE-Luciferase Reporter Assay

This cell-based assay is a highly sensitive and rapid method for quantifying BMP signaling activity.[4] It utilizes a reporter gene construct containing BMP-responsive elements (BREs) from a target gene promoter (e.g., Id1) driving the expression of firefly luciferase. Inhibition of the BMP pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

Materials:

-

C2C12 or HEK293 cells stably transfected with a BRE-luciferase reporter construct.

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Recombinant human BMP4.

-

This compound (positive control).

-

Test compounds library.

-

White, clear-bottom 96-well or 384-well assay plates.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

Luminometer.

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend BRE-luciferase reporter cells in complete medium.

-

Seed cells into 96-well plates at a density of 1 x 10^4 cells/well or 384-well plates at 2.5 x 10^3 cells/well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) and test compounds in assay medium (DMEM with 0.5% FBS).

-

Remove the culture medium from the cell plates and add the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a no-compound control.

-

-

BMP Stimulation:

-

Prepare a solution of BMP4 in assay medium at a concentration that induces approximately 80% of the maximal luciferase response (EC80, to be determined during assay development).

-

Add the BMP4 solution to all wells except for the negative control (no stimulation).

-

Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

-

Luminescence Reading:

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percent inhibition for each test compound concentration relative to the positive (BMP4 + vehicle) and negative (vehicle only) controls.

-

Plot the percent inhibition against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value for each active compound.

-

Calculate the Z'-factor for each plate to assess assay quality using the formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|.

Key Experiment 2: Alkaline Phosphatase (ALP) Activity Assay

This assay is a functional, downstream readout of BMP signaling, particularly relevant for osteogenic differentiation. BMP stimulation of cells like C2C12 myoblasts induces their differentiation into osteoblasts, which is accompanied by an increase in ALP activity. Inhibitors of the BMP pathway will suppress this induction of ALP activity.

Materials:

-

C2C12 cells.

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Recombinant human BMP4.

-

This compound (positive control).

-

Test compounds library.

-

96-well assay plates.

-

Alkaline Phosphatase Assay Kit (colorimetric or fluorometric).

-